4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 4-benzylpiperidine, which can be achieved through the reductive amination of benzylamine with 4-piperidone.
Acylation Reaction: The 4-benzylpiperidine is then acylated using a suitable acyl chloride, such as 1-chloro-1-oxo-2-phenylethane, to form the piperidine-1-carbonyl derivative.
Triazole Formation: The final step involves the cycloaddition reaction between the piperidine-1-carbonyl derivative and 4-ethylphenyl azide under copper-catalyzed conditions to form the 1H-1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl or triazole groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-benzylpiperidine-1-carbonyl)-7-chloro-2-(4-ethylphenyl)-8-methylquinoline
- 4-(4-benzylpiperidine-1-carbonyl)-6-bromo-2-(4-ethylphenyl)quinoline
Uniqueness
Compared to similar compounds, 4-(4-benzylpiperidine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine stands out due to its unique combination of a piperidine ring and a triazole ring, which imparts distinct chemical properties and potential applications. The presence of both aromatic and heterocyclic structures enhances its versatility in various chemical reactions and research applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(4-ethylanilino)triazolidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-2-17-8-10-20(11-9-17)24-22-21(25-27-26-22)23(29)28-14-12-19(13-15-28)16-18-6-4-3-5-7-18/h3-11,19,21-22,24-27H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQTXCLBISSQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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